
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester is a chemical compound with the molecular formula C10H11NO2 It is known for its unique structure, which includes a cyano group, a methylene group, and an ester functional group
Méthodes De Préparation
The synthesis of 6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of 6-heptynoic acid with methanol in the presence of a catalyst to form the methyl ester. The reaction conditions typically include refluxing the mixture to ensure complete esterification. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Des Réactions Chimiques
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: The cyano group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the cyano group to form new compounds.
Addition: The methylene group can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include carboxylic acids, alcohols, substituted amides, and addition products.
Applications De Recherche Scientifique
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and functional group compatibility.
Mécanisme D'action
The mechanism of action of 6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester involves its interaction with molecular targets and pathways within biological systems. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The methylene group can engage in addition reactions, modifying the structure and function of target molecules.
Comparaison Avec Des Composés Similaires
6-Heptynoic acid, 2-cyano-5-methylene-, methyl ester can be compared with other similar compounds, such as:
6-Heptynoic acid: Lacks the cyano and methylene groups, making it less reactive in certain types of reactions.
2-Cyano-5-methylene-hexanoic acid: Similar structure but without the ester group, affecting its solubility and reactivity.
Methyl 6-heptenoate: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
Propriétés
Numéro CAS |
497108-19-7 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl 2-cyano-5-methylidenehept-6-ynoate |
InChI |
InChI=1S/C10H11NO2/c1-4-8(2)5-6-9(7-11)10(12)13-3/h1,9H,2,5-6H2,3H3 |
Clé InChI |
YMCDEVDYQNTSFS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC(=C)C#C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
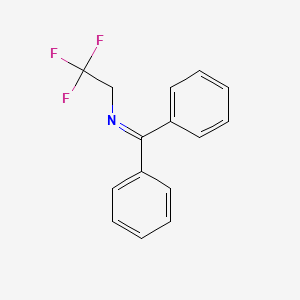
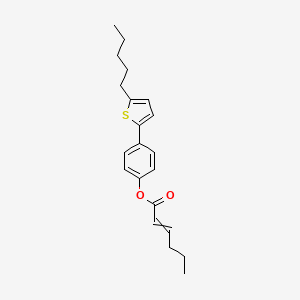

![2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14247368.png)
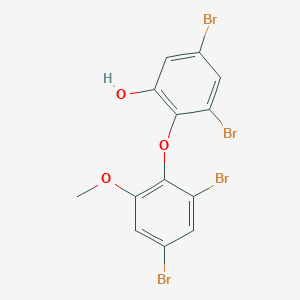
![2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol](/img/structure/B14247371.png)
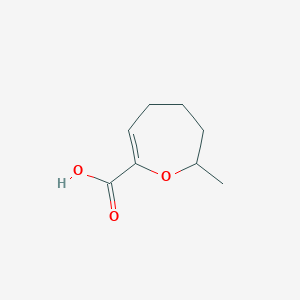
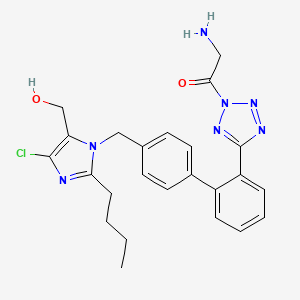
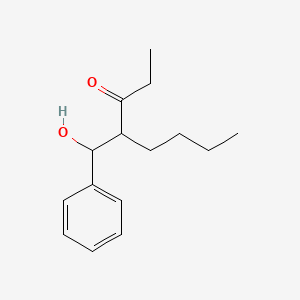

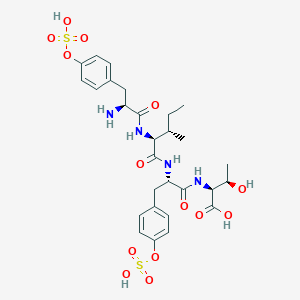
![4-(dimethylamino)-N-[5-(hydroxyamino)-5-oxopentyl]benzamide](/img/structure/B14247412.png)
![4-{3-[(4-Fluorophenyl)sulfanyl]phenyl}oxane-4-carboxamide](/img/structure/B14247421.png)
